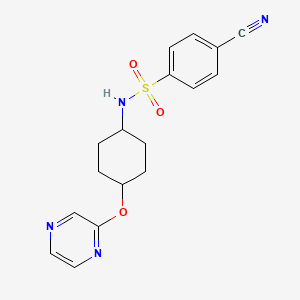![molecular formula C26H22F2N6O4S B2695209 N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide CAS No. 2055918-71-1](/img/structure/B2695209.png)
N-[2-[5-Amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CH6953755 is a potent, orally active, and selective inhibitor of YES1 kinase, a member of the SRC family of tyrosine kinases. This compound has shown significant antitumor activity against cancers with YES1 gene amplification, making it a promising candidate for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: CH6953755 was identified through a large-scale compound screen of over half a million compounds, followed by structure–activity relationship optimization. The compound is an aminopyrazole derivative, specifically designed to inhibit YES1 kinase .
Industrial Production Methods: The industrial production of CH6953755 involves the synthesis of the aminopyrazole core, followed by specific modifications to enhance its selectivity and potency against YES1 kinase. Detailed industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions: CH6953755 primarily undergoes inhibition reactions where it binds to the YES1 kinase, preventing its autophosphorylation at the Tyr426 site .
Common Reagents and Conditions: The compound is typically used in concentrations ranging from 0.001 to 1 micromolar for in vitro studies and administered orally at doses of 7.5 to 60 milligrams per kilogram for in vivo studies .
Major Products Formed: The major product of the reaction involving CH6953755 is the inhibition of YES1 kinase activity, leading to reduced cell proliferation in YES1-amplified cancer cells .
Scientific Research Applications
CH6953755 has several scientific research applications, particularly in the field of oncology. It has been shown to inhibit the growth of YES1-amplified cancer cell lines in vitro and in vivo. The compound also prevents the autophosphorylation of YES1, thereby reducing its enzymatic activity . Additionally, CH6953755 has been used in studies to understand the role of YES1 in cancer progression and to develop targeted therapies for cancers with YES1 gene amplification .
Mechanism of Action
CH6953755 exerts its effects by selectively inhibiting YES1 kinase. YES1 kinase is involved in the regulation of cell growth and survival. By inhibiting YES1, CH6953755 prevents the phosphorylation of downstream targets, including the yes-associated protein 1 (YAP1), which plays a crucial role in the growth of YES1-amplified cancers . This inhibition leads to reduced cell proliferation and tumor growth .
Comparison with Similar Compounds
Similar Compounds:
- Dasatinib
- Bosutinib
Comparison: CH6953755 is more selective for YES1 kinase compared to dasatinib and bosutinib, which affect multiple kinases . This higher selectivity results in fewer off-target effects and potentially fewer side effects, making CH6953755 a better candidate for targeted cancer therapy .
Would you like more information on any specific section?
Properties
IUPAC Name |
N-[2-[5-amino-1-[6-(2,6-difluorophenoxy)-4-methylpyridin-3-yl]pyrazole-4-carbonyl]-5-methyl-1H-indol-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N6O4S/c1-13-7-15-9-21(32-20(15)10-19(13)33-39(3,36)37)24(35)16-11-31-34(26(16)29)22-12-30-23(8-14(22)2)38-25-17(27)5-4-6-18(25)28/h4-12,32-33H,29H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXUHNOWRKWXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NS(=O)(=O)C)NC(=C2)C(=O)C3=C(N(N=C3)C4=CN=C(C=C4C)OC5=C(C=CC=C5F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2695128.png)



![4-(2,5-dioxopyrrolidin-1-yl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2695133.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B2695134.png)
![7-Chloro-4-[(2,6-dichlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2695137.png)


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2695141.png)

![6-[(4-fluorophenyl)methyl]-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2695148.png)

